Lipophilicity Reduction Relative to Proquinazid Lowers Bioaccumulation Potential
The target compound exhibits a computed XLogP3 of 3.1, which is 0.6 log units lower than proquinazid’s XLogP3 of 3.7 [1][2]. This difference corresponds to an approximately 4‑fold lower octanol‑water partition coefficient, indicating reduced lipophilicity and a proportionally lower bioaccumulation tendency [1].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Proquinazid XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = 0.6 (≈ 4× lower partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
For environmental monitoring laboratories procuring analytical reference standards, the lower logP of the target compound predicts distinct chromatographic retention behavior and different solid-phase extraction recoveries compared to proquinazid, necessitating compound‑specific calibration rather than surrogate use.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11770728, 2-Propoxy-3-propyl-4(3H)-quinazolinone. https://pubchem.ncbi.nlm.nih.gov/compound/213271-86-4. Accessed 7 May 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11057771, Proquinazid. https://pubchem.ncbi.nlm.nih.gov/compound/189278-12-4. Accessed 7 May 2026. View Source
